molecular formula C24H30ClN7O2 B1678291 Palbociclibhydrochlorid CAS No. 827022-32-2

Palbociclibhydrochlorid

Katalognummer: B1678291
CAS-Nummer: 827022-32-2
Molekulargewicht: 484.0 g/mol
InChI-Schlüssel: STEQOHNDWONVIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Palbociclib (PD-0332991) HCl ist ein hochspezifischer, oral bioverfügbarer Inhibitor der cyclin-abhängigen Kinasen 4 und 6 (CDK4/6). Es wird in erster Linie zur Behandlung von hormonrezeptor-positivem, humanem epidermalen Wachstumsfaktor-Rezeptor-2-negativem (HR+/HER2-) fortgeschrittenem oder metastasiertem Brustkrebs eingesetzt . Durch die Hemmung von CDK4/6 verhindert Palbociclib die Phosphorylierung des Retinoblastomproteins (Rb), wodurch ein Zellzyklusarrest in der G1-Phase induziert und die Proliferation von Krebszellen gehemmt wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Palbociclib umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDer letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes, um die Löslichkeit und Stabilität der Verbindung zu erhöhen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Palbociclib erfolgt typischerweise nach dem gleichen Syntheseweg wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Verunreinigungen zu minimieren. Dies umfasst die Kontrolle von Temperatur, Druck und Reaktionszeit sowie die Verwendung von hochreinen Reagenzien und Lösungsmitteln .

Wissenschaftliche Forschungsanwendungen

Palbociclib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von CDK4/6 und deren Auswirkungen auf die Zellzyklusregulation zu untersuchen.

    Biologie: Untersucht wurde die Rolle von Palbociclib bei Zellzyklusarrest, Apoptose und Seneszenz in verschiedenen Krebszelllinien.

    Medizin: Genehmigt für die Behandlung von HR+/HER2- fortgeschrittenem oder metastasiertem Brustkrebs in Kombination mit einer endokrinen Therapie. .

    Industrie: Verwendet bei der Entwicklung neuer CDK4/6-Inhibitoren und Kombinationstherapien zur Krebsbehandlung.

Wirkmechanismus

Palbociclib übt seine Wirkungen aus, indem es selektiv CDK4/6 hemmt, die wichtige Regulatoren des Zellzyklus sind. Durch die Hemmung dieser Kinasen verhindert Palbociclib die Phosphorylierung von Rb, was zu einem Zellzyklusarrest in der G1-Phase führt. Diese Hemmung blockiert den Fortschritt des Zellzyklus von der G1-Phase zur S-Phase, wodurch die DNA-Synthese und die Zellproliferation verhindert werden. Die primären molekularen Ziele von Palbociclib sind CDK4 und CDK6, und seine Wirkung beinhaltet die Störung des Cyclin D-CDK4/6-Rb-Signalwegs .

Wirkmechanismus

Target of Action

Palbociclib hydrochloride primarily targets Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . These kinases play a pivotal role in cell cycle regulation, particularly the transition from the G1 to S phase . They are key regulators of cell growth .

Mode of Action

Palbociclib hydrochloride acts by inhibiting CDK4/6, thereby preventing DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle . This inhibition also results in the dephosphorylation of the Retinoblastoma (RB) protein .

Biochemical Pathways

The primary biochemical pathway affected by Palbociclib hydrochloride is the CDK4/6-cyclinD1 pathway . Dysregulation of this pathway is an essential event in the pathogenesis of certain cancers, such as nasopharyngeal carcinoma . By inhibiting CDK4/6, Palbociclib hydrochloride disrupts this pathway, leading to cell cycle arrest and reduced cell proliferation .

Pharmacokinetics

After single and multiple dosing, Palbociclib’s maximum plasma concentration was found to be 82.14 and 139.7 ng/mL respectively. The apparent clearance was 52.40 and 49.97 L/h, and the area under the curve (AUC) was 1217 and 2501 ng∙h/mL. The half-life (t½) was 23.46 and 27.26 hours . These pharmacokinetic parameters were similar to those of a previously studied non-Asian population .

Result of Action

The primary molecular and cellular effect of Palbociclib hydrochloride’s action is the induction of cell cycle arrest in the G1 phase . This leads to a significant reduction in cell proliferation . In cancer cells, this can result in substantial reductions in total tumor volumes .

Action Environment

The action, efficacy, and stability of Palbociclib hydrochloride can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic drugs can affect its action. Concurrent treatment with Palbociclib and certain other drugs, such as cisplatin or suberanilohydroxamic acid (SAHA), has been shown to synergistically promote cell death .

Biochemische Analyse

Biochemical Properties

Palbociclib hydrochloride acts in the cell cycle machinery . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases are key regulators of cell growth . By inhibiting CDK4/6, Palbociclib hydrochloride prevents DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle .

Cellular Effects

Palbociclib hydrochloride has significant inhibitory effects on tumor growth. It induces cell cycle arrest in the G1 phase in vitro . This leads to a substantial reduction in the total tumor volumes and in Ki-67 proliferation marker expression . Concurrent treatment with Palbociclib hydrochloride can mitigate the cytotoxic effect of other drugs in vitro .

Molecular Mechanism

Palbociclib hydrochloride exerts its effects at the molecular level by inhibiting CDK4 and CDK6 . This inhibition ensures that the cyclin D-CDK4/6 complex cannot aid in phosphorylating the retinoblastoma protein, Rb . This prevents the cell from passing the restriction point “R” and exiting G1, and in turn from proceeding through the cell cycle .

Temporal Effects in Laboratory Settings

Palbociclib hydrochloride exhibits lysosomal trapping, a phenomenon where the drug concentrates in intracellular acidic vesicles and is released from these vesicles upon dilution or washing out of the extracellular medium . This explains the prolonged temporal activity of Palbociclib hydrochloride .

Dosage Effects in Animal Models

In animal models, Palbociclib hydrochloride monotherapy has significant inhibitory effects on tumor growth . The effects of Palbociclib hydrochloride vary with different dosages . For instance, administration of Palbociclib hydrochloride produced rapid tumor regressions and a corresponding tumor growth delay of about 50 days with >1 log of tumor cell kill at the highest dose tested .

Metabolic Pathways

Palbociclib hydrochloride is extensively metabolized by cytochrome P450 3A4 . Despite higher exposure, pharmacokinetic parameters are similar to those of a previously studied non-Asian population .

Transport and Distribution

Palbociclib hydrochloride is extensively metabolized by cytochrome P450 3A4, and its exposure is dramatically affected by strong cytochrome P450 3A4 modulators . Its brain penetration is limited by efflux transporters .

Subcellular Localization

Palbociclib hydrochloride concentrates in intracellular acidic vesicles, where it can be readily observed due to its intrinsic fluorescence .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Palbociclib involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods

Industrial production of Palbociclib typically follows the same synthetic route as the laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Palbociclib unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte Metaboliten, reduzierte Derivate und substituierte Analoga. Diese Produkte können unterschiedliche Grade der biologischen Aktivität und Stabilität aufweisen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Palbociclib ist einzigartig in seiner hohen Spezifität für CDK4/6 und seiner Fähigkeit, einen reversiblen Zellzyklusarrest zu induzieren. Im Vergleich zu Ribociclib und Abemaciclib weist Palbociclib ein deutlich anderes pharmakokinetisches Profil auf, einschließlich einer längeren Halbwertszeit und unterschiedlicher Stoffwechselwege. Diese Unterschiede können die Wirksamkeit, Sicherheit und Verträglichkeit des Arzneimittels bei Patienten beeinflussen .

Biologische Aktivität

Palbociclib hydrochloride, an oral selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a pivotal therapeutic agent in the treatment of hormone receptor-positive (HR+) breast cancer. Its mechanism of action primarily involves the inhibition of CDK4 and CDK6, which are crucial for cell cycle progression, particularly the transition from the G1 phase to the S phase. This article delves into the biological activity of palbociclib hydrochloride, highlighting its pharmacodynamics, clinical efficacy, and potential side effects.

Palbociclib functions by forming a complex with cyclin D, thereby inhibiting the phosphorylation of retinoblastoma (Rb) protein. This inhibition leads to cell cycle arrest in the G1 phase, preventing tumor cells from proliferating. The compound exhibits high selectivity for CDK4 and CDK6 with reported IC50 values of 11 nM and 16 nM, respectively . Notably, palbociclib shows minimal activity against other kinases such as CDK1, CDK2, and various receptor tyrosine kinases .

Efficacy in Clinical Studies

Palbociclib has been extensively studied in clinical trials, particularly in combination with endocrine therapies for HR+/HER2- metastatic breast cancer. The pivotal PALOMA-1, PALOMA-2, and PALOMA-3 trials established its efficacy when combined with letrozole or fulvestrant. These studies demonstrated significant improvements in progression-free survival (PFS) compared to endocrine therapy alone:

TrialCombination TreatmentPFS Improvement
PALOMA-1Palbociclib + Letrozole20.2 months vs 10.2 months
PALOMA-2Palbociclib + Letrozole24.8 months vs 14.5 months
PALOMA-3Palbociclib + Fulvestrant11.2 months vs 4.6 months

These results underscore palbociclib's role as a cornerstone in the management of HR+ breast cancer .

Biological Activity in Preclinical Models

In preclinical studies, palbociclib has shown potent anti-proliferative effects across various cancer cell lines. For instance:

  • Breast Cancer Cell Lines : In Rb-positive breast cancer cells (e.g., MDA-MB-435), palbociclib inhibited DNA synthesis with an IC50 ranging from 0.04 to 0.17 μM .
  • Lung Cancer : It induced significant cell cycle arrest and apoptosis in NCI-H460 lung cancer cells .
  • Combination Therapies : When combined with tamoxifen or trastuzumab, palbociclib enhanced therapeutic efficacy in resistant breast cancer models .

Side Effects and Tolerability

While palbociclib is generally well-tolerated, it is associated with several adverse effects. The most common include:

  • Neutropenia : A significant reduction in neutrophil count occurs in approximately 60% of patients.
  • Fatigue : Reported by a substantial number of patients.
  • Gastrointestinal Issues : Including nausea and stomatitis.

These side effects necessitate regular monitoring during treatment .

Case Studies

Several case studies illustrate the real-world application of palbociclib:

  • Case Study A : A patient with advanced HR+/HER2- breast cancer experienced a PFS of over 18 months on a regimen combining palbociclib with letrozole after prior treatments failed.
  • Case Study B : Another patient showed remarkable tumor shrinkage after initiating therapy with palbociclib combined with fulvestrant, highlighting its effectiveness even in heavily pre-treated populations.

Eigenschaften

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEQOHNDWONVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465655
Record name 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827022-32-2
Record name Palbociclib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALBOCICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKC4F3Q5XL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palbociclib hydrochloride
Reactant of Route 2
Palbociclib hydrochloride
Reactant of Route 3
Palbociclib hydrochloride
Reactant of Route 4
Palbociclib hydrochloride
Reactant of Route 5
Palbociclib hydrochloride
Reactant of Route 6
Palbociclib hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.